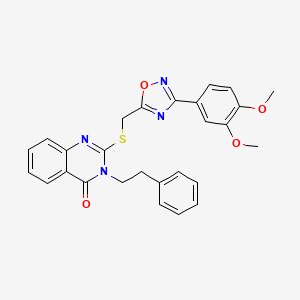

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Description

This compound features a quinazolin-4(3H)-one core substituted at position 3 with a phenethyl group and at position 2 with a thio-linked 1,2,4-oxadiazole moiety bearing a 3,4-dimethoxyphenyl substituent. The quinazolinone scaffold is well-documented for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-33-22-13-12-19(16-23(22)34-2)25-29-24(35-30-25)17-36-27-28-21-11-7-6-10-20(21)26(32)31(27)15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOBBPSDOGCAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a synthetic derivative that incorporates diverse functional groups, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.5 g/mol. The structure includes a quinazoline core, an oxadiazole ring, and a thioether linkage which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 902020-83-1 |

| IUPAC Name | 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the oxadiazole ring through cyclization.

- Introduction of the thioether linkage.

- Coupling with the phenethyl group to form the final quinazoline structure.

Each step requires optimization of conditions such as temperature and pH to ensure high yields and purity.

Anticancer Properties

Research indicates that compounds containing oxadiazole and quinazoline moieties exhibit significant anticancer activity. Studies have shown that this specific compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanism involves:

- Inhibition of Kinase Activity: The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival.

- Modulation of Apoptotic Pathways: It can activate pro-apoptotic factors while inhibiting anti-apoptotic signals.

Case Studies

- Study on Breast Cancer Cells: A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition at low concentrations .

- Mechanistic Insights: Another investigation revealed that the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death .

Pharmacological Potential

Beyond anticancer effects, preliminary studies suggest potential applications in:

- Antimicrobial Activity: The compound has shown efficacy against certain bacterial strains.

- Anti-inflammatory Effects: In vitro studies indicate its ability to reduce pro-inflammatory cytokine production.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between the target compound and related derivatives:

Key Research Findings and Structure-Activity Relationships (SAR)

Heterocyclic Core Influence: Quinazolinones (target compound, ) generally exhibit broader pharmacological profiles than triazoles () due to their planar aromatic structure, facilitating DNA intercalation or enzyme inhibition. Oxadiazoles (target compound) offer greater metabolic stability compared to triazoles, as the oxadiazole ring is less prone to enzymatic degradation .

Substituent Effects :

- Methoxy vs. Hydroxy Groups : The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity and bioavailability compared to the 4-hydroxyphenyl analog (), which may improve tissue penetration but reduce solubility .

- Thioether Linkage : The methylthio group in the target compound and analogs () contributes to antioxidant activity and facilitates covalent interactions with biological targets (e.g., cysteine residues in enzymes).

Synthetic Accessibility: Triazole derivatives () often require metal catalysts (e.g., InCl3) or multi-step condensation, whereas quinazolinone-based compounds (target, ) can be synthesized via simpler alkylation or deprotection steps .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves constructing the quinazolinone core, followed by introducing the 1,2,4-oxadiazole and thioether moieties. Key steps include:

- Quinazolinone formation : Cyclization of anthranilic acid derivatives with phenethylamine under acidic conditions .

- Oxadiazole coupling : Reacting 3,4-dimethoxyphenyl-substituted amidoximes with chloroacetyl chloride, followed by cyclization .

- Thioether linkage : Use nucleophilic substitution between a mercapto-quinazolinone intermediate and a bromomethyl-oxadiazole derivative in basic media (e.g., K₂CO₃/DMF) .

Q. Optimization Strategies :

- Catalyst screening : Bleaching Earth Clay in PEG-400 improved yields in analogous triazole-thioether syntheses (70–80% yield) .

- Temperature control : Reactions performed at 70–80°C reduce side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

Q. Table 1: Comparative Synthesis Conditions

Q. How can researchers confirm the compound’s structure and purity using analytical techniques?

Methodological Answer:

Q. What in vitro biological screening approaches are recommended for initial assessment?

Methodological Answer:

- Antimicrobial assays :

- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Q. What molecular docking strategies predict target interactions for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes critical to microbial survival (e.g., S. aureus dihydrofolate reductase) .

- Software tools : Use AutoDock Vina with Lamarckian GA; set grid boxes to cover active sites .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors (e.g., trimethoprim) .

Q. Table 2: Docking Results for Analogous Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Triazole-thioether analog | Dihydrofolate reductase | -9.2 | |

| Methoxy-substituted derivative | DNA gyrase | -8.7 |

Q. How can environmental fate analysis be integrated into early-stage research?

Methodological Answer:

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

- Catalyst optimization : Replace homogeneous catalysts (e.g., K₂CO₃) with recyclable heterogeneous systems (e.g., Amberlyst-15) .

- Flow chemistry : Continuous flow reactors enhance oxadiazole cyclization efficiency (yield increase: 15–20%) .

- Solvent recycling : Implement distillation for DMF recovery, reducing costs by ~30% .

Q. How can long-term stability be assessed under varying storage conditions?

Methodological Answer:

Q. What experimental designs evaluate synergistic effects with existing antimicrobials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.